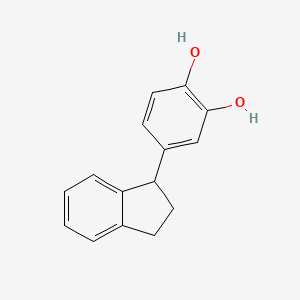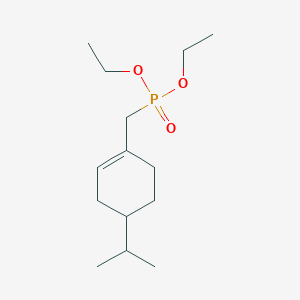
1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene is an organic compound characterized by the presence of a cyclohexene ring substituted with a diethoxyphosphorylmethyl group and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene typically involves the reaction of cyclohexene derivatives with diethoxyphosphoryl reagents under controlled conditions. One common method includes the use of diethyl phosphite and an appropriate alkylating agent in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Phosphoryl-substituted amines or thiols.
Applications De Recherche Scientifique
1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- Diethyl 4-methoxybenzylphosphonate
- Diethyl 4-methylbenzylphosphonate
- Phosphonomethylated Bromoacetylfurans
Comparison: 1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene is unique due to its cyclohexene ring structure combined with the diethoxyphosphorylmethyl and propan-2-yl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, which may have different ring structures or substituents.
Propriétés
Numéro CAS |
54825-93-3 |
|---|---|
Formule moléculaire |
C14H27O3P |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7,12,14H,5-6,8-11H2,1-4H3 |
Clé InChI |
WMJPLRIBJDBTFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CCC(CC1)C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


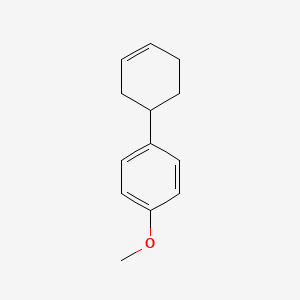
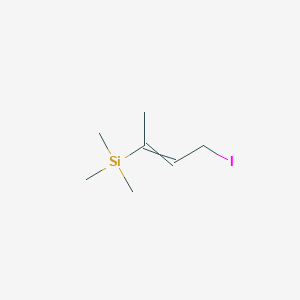
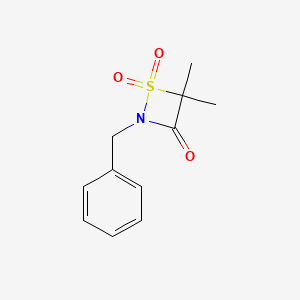

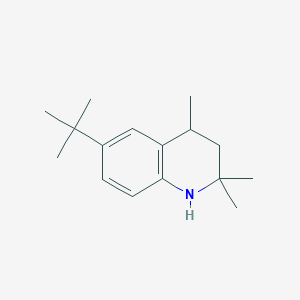
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)

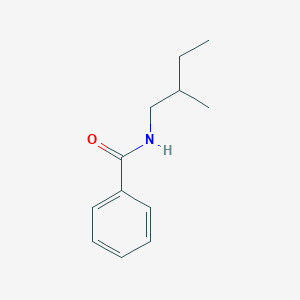
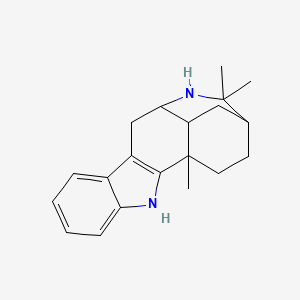
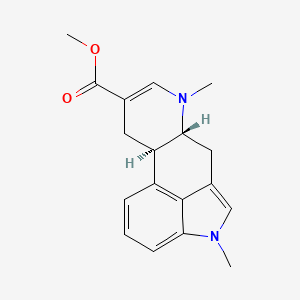
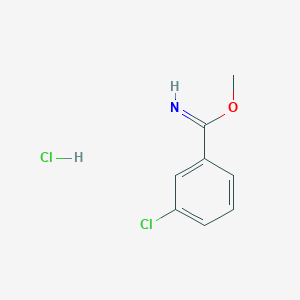
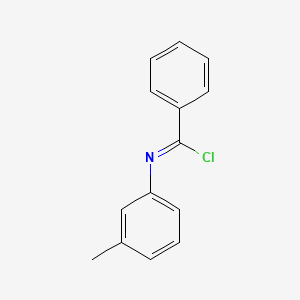
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
